molecular formula C18H25FN2O B10886739 (3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B10886739
M. Wt: 304.4 g/mol
InChI Key: XMTOGKSMJWGZLW-UHFFFAOYSA-N
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Description

(3-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of aryl-phenylketones This compound is characterized by the presence of a fluorophenyl group and a piperazinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves the reaction of 3-fluorobenzoyl chloride with 4-(4-methylcyclohexyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the presence of both the fluorophenyl and piperazinyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H25FN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3

InChI Key

XMTOGKSMJWGZLW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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